2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
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Overview
Description
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a cyclobutyl group that contains a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide typically involves multiple steps:
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Bromination and Fluorination: : The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions, respectively. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Cyclobutyl Group Introduction: : The cyclobutyl group is introduced through a cycloaddition reaction. A suitable precursor, such as a cyclobutene derivative, is reacted with the brominated and fluorinated benzamide under conditions that promote the formation of the cyclobutyl ring.
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Hydroxylation: : The final step involves the introduction of the hydroxyl group on the cyclobutyl ring. This can be achieved through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the cyclobutyl ring can undergo oxidation to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions that promote nucleophilic attack on the aromatic ring.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated benzamides with biological macromolecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could impart unique chemical resistance or mechanical strength.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity. The hydroxyl group on the cyclobutyl ring can participate in hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-fluorobenzamide: Lacks the cyclobutyl and hydroxyl groups, making it less versatile in chemical transformations.
2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide: Contains a simpler hydroxyl group, which may affect its binding properties and reactivity.
2-chloro-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.
Uniqueness
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is unique due to the combination of bromine, fluorine, and a hydroxylated cyclobutyl group. This structure provides a balance of reactivity and stability, making it a valuable compound for diverse scientific applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(15)3-4-9(8)14/h3-5,10-11,17H,6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJUHFHGBJGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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